
N-(1H,1H-Heptafluorobutyl)methacrylamide
Übersicht
Beschreibung
N-(1H,1H-Heptafluorobutyl)methacrylamide: is a fluorinated methacrylamide compound with the molecular formula C8H8F7NO and a molecular weight of 267.14 g/mol . This compound is known for its unique properties, including high thermal stability and low surface energy, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H,1H-Heptafluorobutyl)methacrylamide typically involves the reaction of methacryloyl chloride with 1H,1H-heptafluorobutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1H,1H-Heptafluorobutyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methacrylamide group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Major Products:
Polymerization: Fluorinated polymers with applications in coatings and adhesives.
Substitution Reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1H,1H-Heptafluorobutyl)methacrylamide is used in the synthesis of fluorinated polymers, which are valuable in creating materials with low surface energy and high chemical resistance .
Biology and Medicine: The compound’s unique properties make it useful in biomedical research, particularly in developing drug delivery systems and biocompatible materials .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants that require high thermal stability and chemical resistance .
Wirkmechanismus
The mechanism by which N-(1H,1H-Heptafluorobutyl)methacrylamide exerts its effects is primarily through its ability to form strong, stable bonds with other molecules. The fluorinated groups provide low surface energy, which contributes to the compound’s unique properties. The methacrylamide group allows for polymerization and other chemical reactions, making it versatile in various applications .
Vergleich Mit ähnlichen Verbindungen
- 1H,1H-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Comparison: N-(1H,1H-Heptafluorobutyl)methacrylamide is unique due to the presence of both the methacrylamide and fluorinated groups, which provide a combination of polymerization capability and low surface energy. This makes it more versatile compared to similar compounds that may only have one of these functional groups .
Eigenschaften
IUPAC Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F7NO/c1-4(2)5(17)16-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFERZOWUQQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


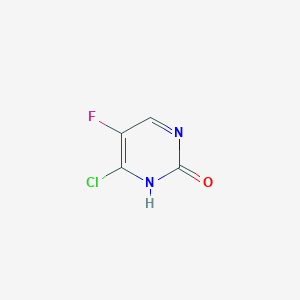
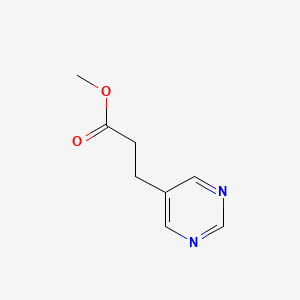

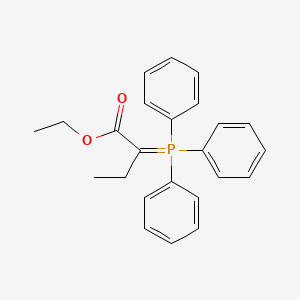

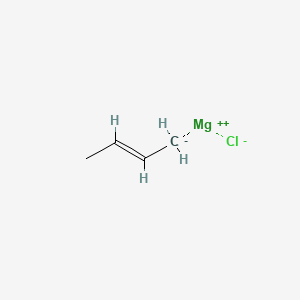
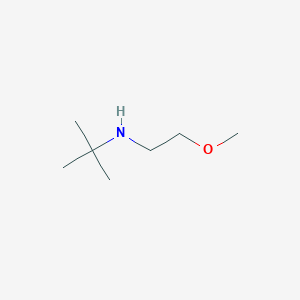
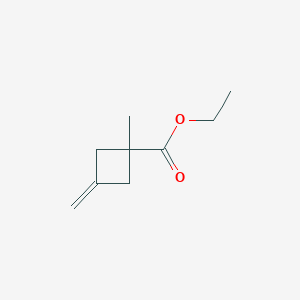
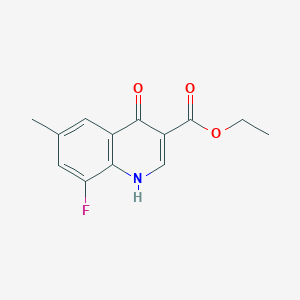
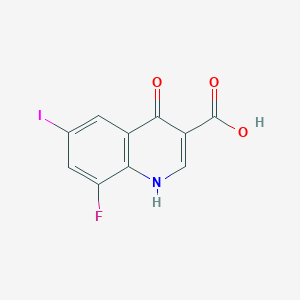

![5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040680.png)
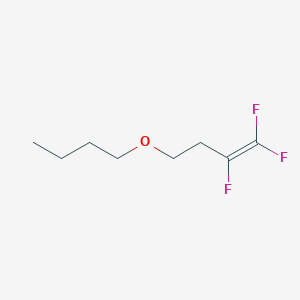
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)
